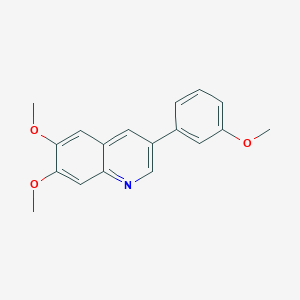
6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features methoxy groups at the 6th, 7th, and 3rd positions of the quinoline ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6,7-dimethoxyquinoline with 3-methoxyphenylboronic acid in the presence of a palladium catalyst can yield the desired compound. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Formation of quinoline derivatives with substituted functional groups at the methoxy positions.
Scientific Research Applications
6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The methoxy groups can enhance its binding affinity to the target sites, thereby increasing its potency. Additionally, the compound may induce apoptosis in cancer cells by activating the mitotic spindle checkpoint and causing cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its biological activities, including anti-HIV properties.
5,4’-Dihydroxy-3,3’-dimethoxy-6,7-methylenedioxyflavone: A flavonoid with antioxidant properties.
Uniqueness
6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activities. The presence of three methoxy groups can enhance its solubility and binding affinity to molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(3-methoxyphenyl)quinoline |
InChI |
InChI=1S/C18H17NO3/c1-20-15-6-4-5-12(8-15)14-7-13-9-17(21-2)18(22-3)10-16(13)19-11-14/h4-11H,1-3H3 |
InChI Key |
RIQQTUOYRGIOFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C3C=C(C(=CC3=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















